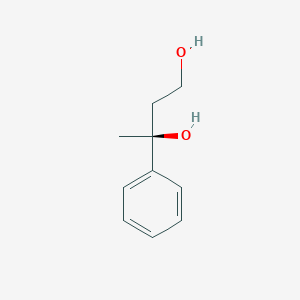

(3S)-3-Phenylbutane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

770-88-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(3S)-3-phenylbutane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m0/s1 |

InChI Key |

BQNJVHGCZBNKBG-JTQLQIEISA-N |

Isomeric SMILES |

C[C@](CCO)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CCO)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Phenylbutane 1,3 Diol and Analogues

Stereoselective Synthesis Approaches to 1,3-Diols

The creation of the two stereogenic centers in 1,3-diols with precise control over their relative and absolute configuration presents a considerable synthetic challenge. nih.gov A variety of methods have been developed to address this, ranging from reductions of β-hydroxyketones and 1,3-diketones to more complex catalytic systems. thieme-connect.com

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a cornerstone for the synthesis of chiral secondary alcohols, including 1,3-diols. sctunisie.org These strategies can be broadly categorized into substrate-controlled and catalyst-controlled methods.

In substrate-controlled reductions, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. bham.ac.uk A common approach involves the diastereoselective reduction of β-hydroxyketones. thieme-connect.com The existing hydroxyl group can influence the approach of the reducing agent, leading to the preferential formation of either the syn- or anti-diol. For instance, the reduction of 3-hydroxy-1-(p-tolyl)-1-butanone in the presence of albumin as a directing agent can lead to the formation of the corresponding anti-1,3-diol with high diastereoselectivity. rsc.org This method highlights how non-covalent interactions with a chiral auxiliary can control the stereochemical course of a reduction. rsc.org

Recent advancements have also focused on the regioselective cleavage of protected 2,3-epoxy alcohols. This substrate-controlled approach allows for the synthesis of differentially protected homopropargylic hydroxymethyl 1,3-diols with high regioselectivity. mdpi.com The diastereoselectivity of the resulting 1,3-diol is dependent on the configuration of the starting epoxide, with trans-epoxides yielding syn-diols and cis-epoxides yielding anti-diols. mdpi.com

Catalyst-controlled enantioselective reductions offer a powerful and versatile method for the synthesis of chiral 1,3-diols, often with high enantiomeric excess. nih.gov A prominent example is the use of chiral oxazaborolidine reagents, such as Corey-Bakshi-Shibata (CBS) catalysts. acs.org These catalysts have proven effective in the asymmetric reduction of chiral keto alcohols, enabling the formation of a second stereogenic center with high selectivity to produce a single enantiomer of the desired 1,3-diol. nih.govacs.org This approach has been successfully applied to the synthesis of a variety of chiral 1,3-diols with enantiomeric purities often exceeding 99% ee. nih.govnih.gov

Transition metal catalysts are also widely employed. For instance, ruthenium complexes with atropisomeric diphosphine ligands are highly efficient for the asymmetric hydrogenation of β-keto esters, which can then be reduced to the corresponding 1,3-diols with excellent enantioselectivity (often near 99% ee). sctunisie.org

Table 1: Comparison of Catalyst-Controlled Reduction Methods for 1,3-Diol Synthesis

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CBS–oxazaborolidine complexes | Chiral keto alcohols | Chiral 1,3-diols | >99% | nih.govacs.org |

| Atropisomeric diphosphine/ruthenium | β-keto esters | 1,3-diols | ~99% | sctunisie.org |

Organocatalytic Methodologies for Diol Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. nih.gov Proline and its derivatives are among the most utilized organocatalysts, particularly in asymmetric aldol (B89426) reactions to form chiral β-hydroxy ketones, which are key precursors to 1,3-diols. nih.gov

A recent strategy involves a two-step process where an asymmetric aldol reaction is catalyzed by a novel proline-derived organocatalyst in the presence of Cu(OTf)₂ as an additive. acs.orgacs.org This method has achieved high yields (99%), enantiomeric excesses (98%), and diastereomeric ratios (97:3) for the formation of chiral 1,3-keto alcohols. acs.org The subsequent reduction of these keto alcohols, often using chiral oxazaborolidine reagents, yields enantiomerically pure 1,3-diols. acs.orgnih.gov

Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of protected 1,3-diols, such as syn-1,3-dioxanes, through a dynamic kinetic resolution of in situ generated chiral cyanohydrins. nih.govacs.org This cascade reaction, facilitated by a chiral bifunctional organocatalyst, allows for the simultaneous construction of two stereogenic centers with high enantio- and diastereoselectivities. nih.govacs.org

Biocatalytic Transformations Utilizing Enzymes

Enzymes offer a highly selective and environmentally benign approach to the synthesis of chiral compounds. rsc.org Oxidoreductases, in particular, are widely used for the stereoselective reduction of ketones to produce chiral alcohols. nih.gov The combination of chemo- and biocatalysis in one-pot syntheses has proven to be a particularly effective strategy for producing all four stereoisomers of a 1,3-diol. nih.govresearchgate.net

One such chemoenzymatic approach combines an enantioselective aldol reaction catalyzed by a chiral Zn²⁺ complex with the subsequent enzymatic reduction of the aldol product using an oxidoreductase. nih.gov This method, conducted in an aqueous system at room temperature, allows for the production of all four stereoisomers of 1,3-diols by selecting the appropriate chiral catalyst and enzyme. nih.gov Another biocatalytic cascade reaction employs two different enzymes for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols. nih.gov This process involves a stereoselective diketone reduction followed by a hydroxy ketone reduction in the same vessel, leading to high stereoselectivity and chemical yield without the need to isolate the intermediate. nih.gov

The stereodivergent synthesis of the four stereoisomers of 1-(4-chlorophenyl)butane-1,3-diol has been accomplished using a combination of organocatalysts and alcohol dehydrogenases with both (R)- and (S)-stereoselectivity. researchgate.net A benzil (B1666583) reductase from Pichia glucozyma (KRED1-Pglu) has also shown potential for the enantioselective reduction of 1-phenylbutane-1,3-dione. unimi.it

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis provides a broad spectrum of reactions for the asymmetric synthesis of 1,3-diols. nih.gov Chromium-catalyzed asymmetric allylation reactions have been developed for the highly enantioselective preparation of protected 1,3-diols. rhhz.netresearchgate.net Using a carbazole-based bisoxazoline as a chiral ligand, a variety of optically pure 1,3-diols can be synthesized with up to 98% ee. rhhz.net This method is tolerant of a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. rhhz.net

Gold(I)-catalyzed enantioselective desymmetrization of 1,3-diols via intramolecular hydroalkoxylation of allenes represents another innovative approach. nih.gov This method has been particularly effective for the cyclization of 2-aryl-1,3-diols, leading to the formation of multisubstituted tetrahydrofurans with good yield, enantioselectivity, and diastereoselectivity. nih.gov

Copper-catalyzed reactions have also been explored. A nonenzymatic kinetic resolution of acyclic anti-1,3-diols has been achieved through regioselective dehydrogenative Si-O coupling with a hydrosilane, using a Cu-H catalyst with a chiral bisphosphine ligand. acs.org Additionally, copper-catalyzed decarboxylative aldol reactions have been used in multi-catalytic sequences to prepare fluorinated 1,3-diols with excellent diastereo- and enantiocontrol. researchgate.net

Table 2: Transition Metal-Catalyzed Syntheses of Chiral 1,3-Diol Derivatives

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Product | Enantiomeric/Diastereomeric Control | Reference |

|---|---|---|---|---|---|

| Chromium | Carbazole-based bisoxazoline | Asymmetric allylation | Protected 1,3-diols | Up to 98% ee | rhhz.net |

| Gold(I) | Chiral phosphate (B84403) / Phosphine (B1218219) | Desymmetrizing cyclization | Multisubstituted tetrahydrofurans | High enantio- and diastereoselectivity | nih.gov |

| Copper | Chiral bisphosphine | Kinetic resolution (silylation) | Enantioenriched anti-1,3-diols | Good to high selectivity | acs.org |

| Copper | Bis-oxazoline | Decarboxylative aldol reaction | Fluorinated keto-diols | 90–96% ee | rsc.org |

Chiral Ligand-Mediated Reactions

The use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis, enabling the production of specific stereoisomers. In the context of 1,3-diols, these methods are often employed in the stereoselective reduction of β-hydroxy ketones or 1,3-diketones.

One notable approach involves a chemoenzymatic process that utilizes chiral zinc complex catalysts in conjunction with oxidoreductases to produce a variety of 1-(substituted phenyl)butane-1,3-diols. thieme-connect.com This dual catalytic system allows for high stereocontrol in the formation of the diol products. Similarly, cooperative catalysis using a chiral quaternary ammonium (B1175870) salt and an achiral borinic acid has been developed for the alkylative kinetic resolution of vicinal diols, showcasing the power of combining chiral ligands with other catalytic species. rsc.org

Rhodium-catalyzed reactions, guided by chiral ligands, have also demonstrated significant success. For instance, the enantioselective 1,4-addition of arylboronic acids to α,β-unsaturated aldehydes can be mediated by a chiral diene ligand, producing chiral aldehydes that are precursors to diols. bath.ac.uk Furthermore, rhodium-catalyzed intramolecular alkene hydrosilylation, enhanced by a cooperative ligand system, provides a highly regio- and diastereoselective route to 1,3-trans-oxasilacyclopentanes, which can be subsequently converted to 1,3-diols. lookchem.com

The table below summarizes examples of chiral ligand-mediated reactions for the synthesis of chiral diols and their precursors.

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Key Feature |

| Chiral Zinc Complex / Oxidoreductase | Stereoselective Reduction | 1-(Substituted phenyl)-1,3-butanedione | 1-(Substituted phenyl)butane-1,3-diol | Chemoenzymatic stereodivergent synthesis thieme-connect.com |

| Rh-diene / Phosphine Ligand | Intramolecular Hydrosilylation | Homoallylic silyl (B83357) ether | 1,3-trans-oxasilacyclopentane | High regio- and diastereoselectivity lookchem.com |

| Chiral Quaternary Ammonium Salt / Borinic Acid | Alkylative Kinetic Resolution | Vicinal diol | Enantioenriched mono-alkylated diol | Cooperative catalysis for resolution rsc.org |

Hydroboration and Diboration Strategies

Hydroboration and diboration of alkenes are powerful methods for introducing boron functionalities that can be readily oxidized to hydroxyl groups, providing access to chiral diols. Enantioselective diboration, in particular, offers a direct route from terminal alkenes to chiral 1,2-diols, which are valuable structural analogues. orgsyn.org

A well-established procedure involves the platinum-catalyzed enantioselective diboration of monosubstituted alkenes. orgsyn.org For example, the reaction of 4-phenyl-1-butene (B1585249) using a catalyst system composed of tris(dibenzylideneacetone)platinum(0) (B3417616) and a TADDOL-derived phenyl phosphonite ligand with bis(pinacolato)diboron (B136004) affords the corresponding chiral 1,2-bis(boronic ester). orgsyn.orgorgsyn.org Subsequent oxidation of this intermediate with reagents like hydrogen peroxide under basic conditions yields the chiral diol, (S)-4-phenylbutane-1,2-diol. orgsyn.orgorgsyn.orgcore.ac.uk

While this specific substrate leads to a 1,2-diol, the strategy is broadly applicable and highlights a key approach to stereocontrolled diol synthesis from simple alkenes. The reaction demonstrates good functional group tolerance and can be performed on a gram scale with low catalyst loading. orgsyn.orgorgsyn.org

The table below details a representative enantioselective diboration reaction.

| Substrate | Catalyst System | Reagents | Product (after oxidation) | Enantiomeric Ratio (er) |

| 4-Phenyl-1-butene | Pt(dba)₃ / TADDOL-derived phosphonite | 1. B₂Pin₂ 2. NaOH, H₂O₂ | (S)-4-Phenylbutane-1,2-diol | 96:4 acs.org |

Iterative Homologation Approaches for Polyol Construction

Iterative synthesis provides a highly efficient and flexible strategy for constructing polyol chains, which are common motifs in many complex natural products. nih.govnih.gov These methods involve a repeating sequence of reactions to progressively extend a carbon chain while controlling the stereochemistry at each newly formed center.

A prominent iterative strategy for synthesizing 1,3-polyols is based on the homologation of boronic esters. nih.gov This process involves the asymmetric diboration of a terminal alkene to create a 1,2-bis(boronic ester), followed by a regio- and stereoselective homologation of the primary boronic ester using a metallated carbenoid. nih.gov Each step in the sequence independently controls the stereochemical outcome, making the process highly versatile. The resulting 1,3-polyboronic ester can then be stereospecifically oxidized to furnish the desired 1,3-polyol. nih.gov

| Iterative Strategy | Key Steps | Resulting Motif | Key Advantages |

| Boronic Ester Homologation | 1. Asymmetric Diboration 2. Regio/Stereoselective Homologation 3. Oxidation | 1,3-Polyol nih.gov | High stereocontrol, no functional group manipulation between iterations nih.gov |

| Radical-Based Homologation | 1. Ketone Reduction 2. Auxiliary Attachment 3. Radical Addition | 1,3,5,...(2n+1) Polyol nih.govacs.org | High-yielding reactions, selective introduction of (R) or (S) stereocenters acs.org |

Diastereoselective Approaches to Phenylbutane-1,3-diol Frameworks

The creation of the phenylbutane-1,3-diol framework with specific relative stereochemistry (syn or anti) is typically achieved through the diastereoselective reduction of the corresponding β-hydroxy ketone, 3-hydroxy-1-phenylbutan-1-one. The choice of reducing agent and reaction conditions dictates which diastereomer is formed preferentially. uniba.it

For instance, the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is known to favor the formation of anti-diols. uniba.it When applied to aldol precursors, this mild reducing agent can yield the corresponding anti-1,3-diols with high diastereoselectivity. uniba.it Conversely, reagents like diethylmethoxyborane (B30974) in combination with sodium borohydride (B1222165) tend to produce the syn-diols with high selectivity. uniba.it

Chemoenzymatic methods also provide powerful stereodivergent routes. The combination of organocatalysts and alcohol dehydrogenases with opposing stereoselectivities (R-type vs. S-type) has been used to synthesize all four stereoisomers of 1-(4-chlorophenyl)butane-1,3-diol, demonstrating precise control over both relative and absolute stereochemistry. researchgate.net

The following table presents a summary of reagents used for the diastereoselective reduction of β-hydroxy ketones to their corresponding syn- and anti-1,3-diols. uniba.it

| Precursor Ketone | Reagent | Diastereomeric Ratio (anti:syn) | Product Diol |

| (R)-3-Hydroxy-1-phenylbutan-1-one | Me₄NHB(OAc)₃ | 86:14 | (1R,3R)-1-Phenylbutane-1,3-diol (anti) |

| (R)-3-Hydroxy-1-phenylbutan-1-one | Et₂BOMe / NaBH₄ | 6:94 | (1S,3R)-1-Phenylbutane-1,3-diol (syn) |

Deracemization and Kinetic Resolution Techniques for Chiral Diols

Kinetic resolution and deracemization are essential techniques for obtaining enantiomerically pure compounds from racemic mixtures. diva-portal.org For chiral diols, these methods often exploit the differential reactivity of the two enantiomers towards a chiral catalyst or reagent.

Kinetic Resolution is a widely used method where one enantiomer of a racemate reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product. A nonenzymatic kinetic resolution of acyclic anti-1,3-diols has been achieved through a copper-catalyzed regioselective dehydrogenative silylation. acs.org Using a Cu-H catalyst with a chiral bisphosphine ligand, this method facilitates the enantioselective silylation of one of the two hydroxy groups, enabling the resolution of a range of substituted anti-1,3-diols with good to excellent selectivity. acs.org

Enzymes, particularly lipases, are also highly effective for the kinetic resolution of racemic 1,3-diols via enantioselective acylation. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the kinetic resolution of 1,2-diols through site- and enantioselective oxidative acylation. ntu.edu.sg

Deracemization is an ideal process that converts an entire racemic mixture into a single, desired enantiomer, offering a theoretical yield of 100%. researchgate.netsioc-journal.cn Crystallization-induced deracemization is one such technique. This method has been successfully applied to monoacylated meso-1,2-diols, where intramolecular acyl migration in the presence of a base allows the substrate to racemize in solution. nih.gov Slow evaporation or Viedma ripening then promotes the crystallization of a single enantiomer from the dynamic racemic mixture. researchgate.netnih.gov Photocatalytic deracemization, driven by visible light, represents another modern approach for converting racemic secondary alcohols into enantioenriched products. researchgate.net

| Technique | Method | Catalyst/Reagent | Substrate Type | Key Outcome |

| Kinetic Resolution | Dehydrogenative Silylation | Cu-H / (R,R)-Ph-BPE | anti-1,3-Diols | Enantioselective monosilylation with high selectivity factors acs.org |

| Kinetic Resolution | Oxidative Acylation | N-Heterocyclic Carbene (NHC) | 1,2-Diols | Enantioenriched monoesters and unreacted diols ntu.edu.sg |

| Deracemization | Crystallization-Induced | Base catalyst | Monoacylated meso-diols | Complete conversion to a single enantiomer (e.g., 99% ee) nih.gov |

| Deracemization | Photocatalytic | Visible light / Chiral photocatalyst | Secondary Alcohols | Conversion of racemate to enantioenriched alcohol researchgate.net |

Chemical Transformations and Derivatization of 3s 3 Phenylbutane 1,3 Diol

Synthesis of Chiral Auxiliaries and Ligands from the Diol

The inherent chirality of (3S)-3-Phenylbutane-1,3-diol makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are crucial for inducing stereoselectivity in chemical reactions.

Phosphine (B1218219) and Diphosphine Ligand Synthesis

Chiral phosphines and diphosphines are a prominent class of ligands in transition metal-catalyzed asymmetric catalysis. researchgate.netthieme-connect.de The general strategy for synthesizing these ligands from diols like this compound involves converting the hydroxyl groups into good leaving groups, such as tosylates. Subsequent substitution with a metal phosphide, typically an alkali metal diphenylphosphide (like LiP(C₆H₅)₂, NaP(C₆H₅)₂, or KP(C₆H₅)₂), yields the desired phosphine ligand. thieme-connect.de This methodology allows for the creation of C₂-symmetric diphosphines, which are particularly effective in controlling the stereochemical outcome of reactions. thieme-connect.de

For instance, the synthesis of DIOP, a well-known diphosphine ligand, from (+)-(2R,3R)-tartaric acid highlights a similar synthetic pathway where a diol is the chiral precursor. psu.edu This approach underscores the utility of chiral diols in generating valuable ligands for asymmetric synthesis.

Oxazaborolidine Derivatives for Asymmetric Inductions

This compound can be utilized in the formation of chiral oxazaborolidine reagents. These reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, are powerful tools for the asymmetric reduction of ketones to enantiomerically pure alcohols. The diol can serve as a precursor to chiral 1,3-keto alcohols which are then reduced by these oxazaborolidine reagents to afford enantiopure 1,3-diols with high enantiomeric excess (>99% ee). This demonstrates the role of the diol framework in facilitating highly stereoselective transformations.

Stereocontrolled Cyclization Reactions Involving the Diol Moiety

The structural features of this compound and its derivatives are well-suited for participating in stereocontrolled cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.

Prins Cyclization for Ring Formation

The Prins cyclization is a valuable carbon-carbon bond-forming reaction that can be employed for the synthesis of cyclic ethers. researchgate.net While direct examples involving this compound are not prevalent in the searched literature, the general principle of using 1,3-diols and their derivatives in Prins-type reactions is well-established. For example, the Prins cyclization has been successfully used for the stereochemical control in the synthesis of polyketide precursors containing anti-1,3-diol units. researchgate.net A ketone-participated Prins cyclization of a 1,3-dioxinone has been a key step in the synthesis of complex natural products, demonstrating the utility of related 1,3-diol synthons in constructing intricate molecular scaffolds. rsc.org

Intramolecular C(sp³)-H Functionalization Pathways

Recent advancements in catalysis have enabled the direct functionalization of otherwise unreactive C(sp³)-H bonds. While specific examples utilizing this compound are not explicitly detailed, the principles can be applied to its derivatives. For instance, palladium-catalyzed direct γ-arylation of primary alkylamines has been achieved using a transient directing group, a strategy that could potentially be adapted for amino-derivatives of the diol. sci-hub.se This approach allows for site-selective functionalization at positions remote from an existing functional group. sci-hub.seacs.org

Furthermore, electrochemical methods have been developed for the deconstructive functionalization of arylalcohols to form C(sp³)-rich heterocycles. acs.org This process involves the mesolytic cleavage of an anodically generated aromatic radical cation and subsequent trapping by an internal nucleophile, such as a hydroxyl group. This strategy could be envisioned for derivatives of this compound to generate substituted tetrahydrofurans.

Preparation of Advanced Synthetic Intermediates

This compound serves as a versatile starting material for the preparation of a variety of advanced synthetic intermediates. thieme-connect.denih.gov Its utility stems from the ability to selectively modify its hydroxyl groups and the potential for further transformations of the phenyl ring and the butane (B89635) backbone.

The diol can be a precursor to chiral 1,3-keto alcohols, which are themselves valuable intermediates for synthesizing enantiopure 1,3-diols via asymmetric reduction. Additionally, amino-functionalized derivatives, such as (1R,3S)-3-amino-1-phenylbutane-1,4-diol, are important building blocks in medicinal chemistry and biochemical studies. The synthesis of such compounds often involves the reduction of a ketone or aldehyde precursor followed by the introduction of the amino group.

The diol framework is also found in precursors for biologically active compounds and pharmaceuticals. For example, (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane, a chiral epoxide, is a key intermediate in the synthesis of various pharmaceuticals due to the reactivity of the epoxide ring and the protected amine functionality. lookchem.com

Table of Research Findings:

| Transformation/Application | Starting Material/Derivative | Reagent/Catalyst | Product Type | Key Finding | Reference(s) |

| Diphosphine Ligand Synthesis | Diols | Metal Diphenylphosphides | Chiral Diphosphines | General method for preparing C₂-symmetric ligands. | thieme-connect.de |

| Asymmetric Reduction | Chiral 1,3-Keto Alcohol | R-CBS-Oxazaborolidine | Enantiopure (R,R)-1,3-Diol | Achieves >99% enantiomeric excess. | |

| Prins Cyclization | Polyketide Precursors with anti-1,3-diol units | Not Specified | Cyclic Ethers | Stereochemical control in polyketide synthesis. | researchgate.net |

| Intramolecular C(sp³)-H Arylation | Primary Alkylamines | Palladium catalyst with transient directing group | γ-Arylated Primary Amines | Highly site-selective C-H functionalization. | sci-hub.se |

| Deconstructive Cyclization | Arylalcohols | Electrochemical Oxidation | C(sp³)-rich Heterocycles | Forms tetrahydrofurans via mesolytic cleavage. | acs.org |

| Synthesis of Chiral Intermediates | Ketone/Aldehyde Precursors | Reducing agents (e.g., NaBH₄), Amine source | Chiral Amino Diols | Building blocks for more complex molecules. |

Functional Group Interconversions on the Diol Scaffold

The presence of two hydroxyl groups, one primary and one tertiary benzylic, on the scaffold of this compound offers a versatile platform for a variety of functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research. The differential reactivity of the primary and tertiary alcohols often permits selective modifications, leading to compounds with tailored properties. Key transformations include oxidation, etherification, and the formation of cyclic derivatives.

Oxidation Reactions

The selective oxidation of the hydroxyl groups in 1,3-diols is a fundamental transformation. In the case of phenyl-substituted diols, the benzylic hydroxyl group is often more susceptible to oxidation.

Recent studies have demonstrated the selective electrochemical oxidation of benzylic alcohols in the presence of aliphatic alcohols. For instance, in a continuous-flow electrochemical reactor, the benzylic hydroxyl group of 1-phenylbutane-1,3-diol (B3277115) was selectively oxidized to the corresponding ketone, affording the hydroxyl ketone in 78% yield. nih.gov This method provides a clean and efficient alternative to traditional oxidizing agents.

| Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Phenylbutane-1,3-diol | Continuous-flow electrolysis | 4-Hydroxy-4-phenylbutan-2-one | 78 | nih.gov |

| 1-Phenylbutane-1,4-diol (B3059513) | Continuous-flow electrolysis | 4-Hydroxy-1-phenylbutan-1-one | 85 | nih.gov |

Table 1: Selective Electrochemical Oxidation of Phenyl-Substituted Diols

Enzymatic oxidation also presents a powerful tool for the selective transformation of diols. Alditol oxidase (AldO) from Streptomyces coelicolor A3(2) has been shown to oxidize 1,2-diols to α-hydroxy acids. While direct studies on this compound are not extensively reported, analogous pathways suggest potential for selective enzymatic oxidation on this scaffold.

Etherification and Cyclization Reactions

The hydroxyl groups of this compound can undergo etherification to produce a variety of derivatives. Intramolecular etherification, leading to the formation of cyclic ethers, is a particularly noteworthy transformation.

Attempts to form a four-membered oxetane (B1205548) ring from 1,3-diol substrates through intramolecular dehydrative substitution have been reported to be unsuccessful, with the starting material being recovered. bath.ac.uk However, the successful intramolecular cyclization of the related 1-phenylbutane-1,4-diol to form the corresponding tetrahydrofuran (B95107) (THF) derivative in high yield (92%) under mild, acid-catalyzed conditions highlights the potential for such transformations within this class of compounds. bath.ac.uk This suggests that while the formation of a strained four-membered ring is disfavored, the synthesis of larger, more stable cyclic ethers from analogous diols is a viable synthetic route.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 1-Phenylbutane-1,4-diol | Pentafluorophenylboronic acid, Oxalic acid | 2-Phenyltetrahydrofuran | 92 | bath.ac.uk |

| 1-(4-Methylphenyl)butane-1,4-diol | Pentafluorophenylboronic acid, Oxalic acid | 2-(p-Tolyl)tetrahydrofuran | 86 | bath.ac.uk |

| 1-Phenylbutane-1,3-diol | Pentafluorophenylboronic acid, Oxalic acid | No reaction (Starting material recovered) | - | bath.ac.uk |

Table 2: Intramolecular Dehydrative Etherification of Phenyl-Substituted Diols

Formation of Silyl (B83357) Ethers and Differentiated Diols

The hydroxyl groups can be protected as silyl ethers, a common strategy in organic synthesis. The formation of cyclic silyl ethers, such as dioxasilinanes, from related β-hydroxyketones followed by regioselective ring-opening offers a pathway to differentiated 1,3-diols. wwu.edu This methodology involves the hydrosilylation of a β-hydroxyketone, leading to a cyclic intermediate which can then be opened with a nucleophile to selectively protect one of the hydroxyl groups. wwu.edu This approach allows for the selective functionalization of either the primary or the tertiary hydroxyl group in subsequent synthetic steps.

Other Interconversions

The conversion of the hydroxyl groups to other functionalities such as halides, amines, or esters represents further avenues for derivatization, although specific examples starting directly from this compound are less commonly reported in the literature. The reduction of the related 1-phenylbutane-1,3-dione with lithium aluminum hydride has been shown to produce 1-phenylbutane-1,3-diol, which can then be acetylated to the corresponding diacetate. researchgate.net This indicates that esterification of the diol is a feasible transformation.

The development of catalytic systems for the direct nucleophilic substitution of non-derivatized alcohols provides a promising strategy for the conversion of the hydroxyl groups in this compound to other functional groups with high stereospecificity. diva-portal.org

Stereochemical Investigations and Control in 3s 3 Phenylbutane 1,3 Diol Chemistry

Absolute Configuration Assignment and Determination Methods

One common approach involves the use of chiral chromatography, where the enantiomers of a racemic mixture are separated using a chiral stationary phase (CSP). The elution order of the enantiomers can often be correlated with their absolute configuration based on established rules for a given class of compounds and CSP. High-performance liquid chromatography (HPLC) with chiral columns is a powerful tool for both the analytical separation and preparative resolution of the stereoisomers of 1-phenyl-1,3-butanediol.

Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray crystallography. This method provides a detailed three-dimensional map of the molecule, allowing for the direct assignment of the spatial arrangement of its atoms. While a crystal structure for (3S)-3-Phenylbutane-1,3-diol itself was not found in the reviewed literature, this technique remains the gold standard for absolute configuration determination.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can also be employed to determine the absolute configuration of chiral alcohols. These methods rely on the formation of diastereomeric species that exhibit distinct NMR signals, the analysis of which can reveal the stereochemistry of the original molecule. Furthermore, comparison of the specific rotation of a diol derivative with that of an authentic, previously characterized specimen can provide strong evidence for its absolute configuration.

Elucidation of Reaction Stereoselectivity and Diastereoselectivity

The synthesis of this compound with high stereochemical purity is a key objective for its practical use. This requires careful control over the stereoselectivity and diastereoselectivity of the synthetic route. A significant body of research has focused on the stereoselective reduction of the precursor molecule, 1-phenyl-1,3-butanedione, and its corresponding β-hydroxyketone, 3-hydroxy-1-phenyl-1-butanone.

Enzymatic and chemoenzymatic methods have proven to be particularly effective in achieving high levels of stereocontrol. For instance, the bioreduction of 1-phenyl-1,3-butanedione can be used to produce enantiomerically enriched (R)- and (S)-3-hydroxy-1-phenyl-1-butanone. Subsequent chemical reduction of these chiral β-hydroxyketones can then lead to the formation of the four possible stereoisomers of 1-phenyl-1,3-butanediol, including the desired (1S,3S) and (3S) isomers.

A study by Ahmad and collaborators detailed the preparation of all four isomers of 1-phenyl-1,3-butanediol, highlighting the directing effect of enzymes in the chemical reduction step. chemtube3d.com The presence of an oxidoreductase during the reduction of the intermediate β-hydroxyketone was shown to significantly influence the diastereoselectivity of the final diol product. For example, a one-pot, two-step enzymo-chemical reduction of 1-phenyl-1,3-butanedione using Pichia capsulata yielded (1R,3S)-1-phenyl-1,3-butanediol with a high diastereomeric excess (de) of 98%. chemtube3d.com Conversely, using Zygosaccharomyces rouxii favored the formation of (1S,3R)-1-phenyl-1,3-butanediol, also with a de of 98%. chemtube3d.com In the absence of the enzyme, the chemical reduction of (R)- and (S)-3-hydroxy-1-phenyl-1-butanone resulted in a loss of diastereoselectivity. chemtube3d.com

The following tables summarize the results from the stereoselective synthesis of the isomers of 1-phenyl-1,3-butanediol, demonstrating the level of control achievable through different catalytic systems.

Table 1: Bioreduction of 1-Phenyl-1,3-butanedione to (R)- and (S)-3-Hydroxy-1-phenyl-1-butanone

| Biocatalyst | Product | Enantiomeric Excess (ee) |

| Baker's yeast | (S)-3-Hydroxy-1-phenyl-1-butanone | >98% |

| Pichia capsulata | (R)-3-Hydroxy-1-phenyl-1-butanone | >98% |

Table 2: Diastereoselective Reduction of (R)- and (S)-3-Hydroxy-1-phenyl-1-butanone

| Starting Material | Reduction Conditions | Major Diol Product | Diastereomeric Excess (de) |

| (S)-3-Hydroxy-1-phenyl-1-butanone | Chemical Reduction (with Pichia capsulata) | (1R,3S)-1-Phenyl-1,3-butanediol | 98% |

| (R)-3-Hydroxy-1-phenyl-1-butanone | Chemical Reduction (with Zygosaccharomyces rouxii) | (1S,3R)-1-Phenyl-1,3-butanediol | 98% |

| (S)-3-Hydroxy-1-phenyl-1-butanone | Chemical Reduction (without enzyme) | Mixture of diastereomers | Low |

| (R)-3-Hydroxy-1-phenyl-1-butanone | Chemical Reduction (without enzyme) | Mixture of diastereomers | Low |

Chiral Recognition Phenomena in Diol Chemistry

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Chiral diols, such as this compound, can participate in chiral recognition phenomena in several ways, for example, as a chiral host, a guest, or as a component of a chiral stationary phase in chromatography.

While specific studies detailing the use of this compound in chiral recognition were not prominently found in the surveyed literature, the structural motifs present in the molecule are conducive to such interactions. The two hydroxyl groups can act as hydrogen bond donors and acceptors, and the phenyl group can engage in π-π stacking interactions. These non-covalent interactions are key to the formation of transient diastereomeric complexes that are the basis of chiral recognition.

The effectiveness of a chiral selector is dependent on its ability to form diastereomeric complexes with the analyte enantiomers that have significantly different association constants. This difference in stability leads to the separation of the enantiomers in chromatographic systems or to a differential response in sensor applications. The rigid or semi-rigid conformation of the chiral selector, often achieved through intramolecular hydrogen bonding or by incorporation into a larger framework, is also crucial for effective chiral recognition.

Mechanisms of Chirality Transfer in Synthesis

The transfer of chirality from a chiral catalyst or auxiliary to a prochiral substrate is a central concept in asymmetric synthesis. In the context of the synthesis of this compound, understanding the mechanism of chirality transfer during the reduction of the prochiral carbonyl group in 3-hydroxy-1-phenyl-1-butanone is essential for optimizing the stereoselectivity of the reaction.

The diastereoselective reduction of β-hydroxy ketones is often explained by the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. According to this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl group along the Bürgi-Dunitz trajectory, leading to the preferential formation of one diastereomer.

In the case of the reduction of (S)-3-hydroxy-1-phenyl-1-butanone, the stereochemistry at the C3 position directs the approach of the hydride reagent to the carbonyl group at C1. The relative orientation of the substituents at C3 in the transition state determines which face of the carbonyl is more accessible. Chelation control can also play a significant role in these reductions. If a Lewis acidic reagent is used, it can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, creating a cyclic transition state. This rigidifies the conformation of the molecule and can lead to a different stereochemical outcome compared to a non-chelating model.

The enzymatic control observed in the synthesis of the isomers of 1-phenyl-1,3-butanediol suggests a highly organized transition state within the enzyme's active site. The enzyme acts as a chiral environment that pre-organizes the substrate and the reducing agent in a specific orientation, leading to a highly selective transfer of the hydride to one face of the carbonyl group. This precise positioning of the reactants is responsible for the high diastereoselectivities observed in these biocatalytic reductions.

Advanced Spectroscopic and Structural Elucidation of 3s 3 Phenylbutane 1,3 Diol and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is an unparalleled tool for determining the stereochemistry of organic molecules. For 1,3-diols such as (3S)-3-Phenylbutane-1,3-diol, NMR allows for the determination of relative and absolute configurations, often through the analysis of chemical shifts, coupling constants, and the use of chiral derivatizing agents.

The assessment of diastereomeric purity is crucial when multiple stereocenters are present or created during a synthesis. While the NMR spectra of enantiomers are identical in an achiral solvent, diastereomers exhibit distinct spectra.

Direct Analysis: For diastereomeric mixtures, 1D ¹H NMR can often be sufficient for purity assessment. The protons in the different diastereomers will be in slightly different chemical environments, leading to separate, well-resolved signals. Integration of these distinct resonances allows for the direct quantification of the diastereomeric ratio (d.r.).

Analysis via Derivatization: A common and effective strategy for analyzing the stereochemical purity of chiral diols involves derivatization with a chiral agent to form diastereomers that can be easily distinguished by NMR. One such method involves reacting the diol with a chiral derivatizing agent (CDA) like a chiral boric acid. For instance, reacting a sample of 3-Phenylbutane-1,3-diol with a chiral boric acid derivative forms two diastereomeric cyclic boronate esters. These esters will exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra, particularly for the protons or carbons near the stereogenic centers. The integration of these well-separated signals provides an accurate measure of the enantiomeric excess (e.e.) or diastereomeric ratio.

Another powerful technique involves the conversion of the 1,3-diol into its corresponding acetonide by reacting it with 2,2-dimethoxypropane. The stereochemistry of the diol dictates the conformation of the resulting 1,3-dioxane (B1201747) ring.

Syn-1,3-diols form a chair-like conformation where the substituents are equatorial.

Anti-1,3-diols adopt a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions.

These conformational differences lead to highly predictable and distinct ¹³C NMR chemical shifts for the acetonide's methyl groups. For syn-isomers, the methyl resonances typically appear around 30 ppm (equatorial) and 19 ppm (axial), whereas for anti-isomers, both methyl groups are in similar environments, with resonances appearing around 25 ppm. This correlation provides a reliable method for assigning the relative stereochemistry of the 1,3-diol.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, which is a prerequisite for accurate stereochemical analysis.

Table 1: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of 1,3-Diols

| Diol Stereochemistry | Acetonide Conformation | Typical Acetonide Methyl ¹³C Shifts (ppm) |

|---|---|---|

| syn | Chair | ~30.0 and ~19.5 |

| anti | Twist-Boat | ~25.0 and ~25.0 |

The conformation of this compound in solution is governed by a variety of factors, including intramolecular hydrogen bonding and steric interactions. NMR spectroscopy, particularly the analysis of ³J(H,H) coupling constants and Nuclear Overhauser Effect (NOE) data, is a primary tool for conformational studies.

The magnitude of vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between the protons of the butane (B89635) backbone (e.g., between H1 and H2, and H2 and H4), it is possible to deduce the preferred rotamer populations around the C1-C2 and C2-C3 bonds. For 1,3-diols, the presence of intramolecular hydrogen bonds between the two hydroxyl groups can significantly influence the conformational equilibrium, often favoring a pseudo-chair-like arrangement.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of a NOE cross-peak between two protons indicates they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY experiments can reveal correlations between the phenyl protons and the protons on the butane backbone, helping to define the orientation of the phenyl group relative to the rest of the molecule.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. For a chiral compound like this compound, the phenyl chromophore allows for the use of CD spectroscopy. The aromatic ring itself is achiral, but when placed in the chiral environment of the molecule, it becomes a sensitive probe of the stereochemistry at the adjacent stereocenter. The resulting CD spectrum, particularly the Cotton effect associated with the π→π* transitions of the phenyl group, will be characteristic of the (S)-configuration. The sign and intensity of the Cotton effect can be used to confirm the absolute configuration, often by comparison with theoretical calculations or empirical rules.

Mass Spectrometry for Isomeric Differentiation and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone technique for molecular weight determination and structural elucidation based on fragmentation patterns. While mass spectra of stereoisomers are often very similar, specific techniques can be employed for their differentiation. Chemical ionization (CI) methods using certain reagent gases can sometimes produce adducts whose stability or fragmentation pathways are stereochemically dependent.

Furthermore, tandem mass spectrometry (MS/MS) can be used to differentiate isomers. The precursor ions of different stereoisomers, although having the same mass-to-charge ratio, may exhibit different fragmentation patterns upon collision-induced dissociation (CID) due to differences in their three-dimensional structures and internal energies. For reaction monitoring, MS is invaluable for tracking the consumption of reactants and the formation of products and byproducts in real-time, providing crucial kinetic and mechanistic data without the need for extensive sample purification.

Vibrational Spectroscopy (IR, Raman) in Mechanistic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.

For this compound, IR spectroscopy is particularly useful for identifying key functional groups.

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups. The shape and position of this band can provide insights into the extent of intra- and intermolecular hydrogen bonding.

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region correspond to the C-O stretching vibrations.

Aromatic C-H and C=C stretching: Sharp peaks around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ are indicative of the phenyl group.

Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for probing the carbon skeleton and the C=C bonds of the phenyl ring. In mechanistic studies, these techniques can be used to identify transient species, intermediates, and transition states by observing changes in vibrational frequencies during a reaction. For example, the coordination of a diol to a metal catalyst can be observed through shifts in the C-O and O-H stretching frequencies, providing direct evidence of the catalytic mechanism.

Table 2: Characteristic Vibrational Frequencies for 3-Phenylbutane-1,3-diol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O | Stretching | 1000 - 1200 | IR |

Applications of 3s 3 Phenylbutane 1,3 Diol in Complex Organic Synthesis and Material Science

Role as a Chiral Auxiliary in Asymmetric Induction

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org Chiral 1,3-diols are recognized as valuable auxiliaries in stereoselective organic synthesis. nih.govacs.org The fundamental principle involves attaching the chiral auxiliary to a non-chiral starting material (a prochiral substrate), performing a reaction that creates a new chiral center, and then removing the auxiliary to yield an enantiomerically enriched product. sigmaaldrich.com

The effectiveness of (3S)-3-Phenylbutane-1,3-diol as a chiral auxiliary stems from its rigid and well-defined three-dimensional structure. When attached to a substrate, the phenyl group and the existing stereocenters create a sterically hindered environment. This steric bulk blocks one face of the reacting molecule, forcing an incoming reagent to attack from the less hindered face. This directed attack results in the highly selective formation of one enantiomer over the other. For instance, in the diastereoselective reduction of β-hydroxy ketones, the existing hydroxyl group can direct the stereochemical outcome of the ketone reduction, a foundational reaction in building complex molecules. youtube.com After the desired stereochemistry is established, the auxiliary can be cleaved from the product, often without causing racemization, and potentially recovered for reuse.

Key Building Block in Total Synthesis Strategies

Chiral diols are crucial building blocks in the synthesis of a wide variety of natural products and biologically active molecules. nih.govacs.org this compound serves as a versatile starting material, providing a pre-defined stereochemical scaffold that can be elaborated into more complex structures. Its two hydroxyl groups offer points for further chemical modification, and its inherent chirality is carried through the synthetic sequence to the final target molecule.

Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic, anticancer, and antifungal properties. nih.govnih.gov A recurring structural motif in many polyketides is the 1,3-polyol chain, an alternating sequence of hydroxyl and methylene (B1212753) groups. syr.edu The stereocontrolled synthesis of these 1,3-diol units is a central challenge in the total synthesis of polyketides. youtube.com

This compound represents a fundamental unit of this polyketide backbone. By employing it as a starting material, synthetic chemists can bypass the often difficult steps of setting the 1,3-diol stereochemistry. Methodologies such as asymmetric hydrogenation of β-keto esters are commonly used to generate these chiral diol units, which are then carried forward. sctunisie.org The diol can be protected and modified, allowing for chain extension and the construction of the complex carbon skeletons characteristic of polyketide natural products. syr.eduelsevierpure.com

Table 1: Representative Methods for Chiral 1,3-Diol Synthesis This table illustrates common strategies for producing chiral 1,3-diols, the core structural motif of this compound, which are essential for polyketide synthesis.

| Method | Description | Typical Outcome |

| Asymmetric Aldol (B89426) Reaction | An organocatalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone. nih.gov | High enantiomeric excess (>99% ee) for the β-hydroxy ketone precursor. nih.gov |

| Diastereoselective Reduction | Reduction of a β-hydroxy ketone, where the existing hydroxyl group directs the stereochemistry of the newly formed alcohol. youtube.comrsc.org | Can produce either syn or anti 1,3-diols with high diastereomeric excess (d.e. up to 96%). rsc.org |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of β-keto esters to form β-hydroxy esters, which are then reduced to 1,3-diols. sctunisie.org | Excellent enantioselectivity (>99% ee) for the resulting diol. sctunisie.org |

Macrocycles, large cyclic molecules, are of significant interest in drug discovery. researchgate.net The synthesis of these structures often involves a ring-closing step of a linear precursor. Diols are useful precursors for creating synthetic macrocycles of various ring sizes. researchgate.net

This compound can serve as a chiral building block for the linear chain that is destined for macrocyclization. The two hydroxyl groups can be differentially functionalized. One hydroxyl group can act as a nucleophile to begin building the chain, while the other can be modified at a later stage to become the reactive site for the final ring-closing reaction. The defined stereochemistry of the diol imparts rigidity to a section of the linear precursor, which can help to pre-organize it for an efficient cyclization and influences the final three-dimensional shape of the macrocycle.

Precursor for Advanced Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically pure product. nih.gov The heart of these catalysts is often a chiral ligand that coordinates to a metal center. Chiral diols are frequently used as precursors for the synthesis of these specialized ligands. nih.govacs.org

This compound is an ideal starting point for creating chiral ligands such as diphosphines (e.g., CHIRAPHOS, DIOP). The synthesis typically involves converting the two hydroxyl groups into other functionalities, like phosphines. The chiral backbone of the diol holds the coordinating phosphine (B1218219) groups in a specific, twisted spatial arrangement. When this ligand coordinates to a metal (like rhodium or palladium), it creates a chiral environment around the metal's active site. researchgate.net This chiral pocket then directs the stereochemical outcome of the reaction being catalyzed, leading to high enantioselectivity. The development of novel 1,3-P,N ligands, which combine phosphorus and nitrogen coordinating atoms, is an active area of research where chiral 1,3-diols could serve as valuable precursors. nih.gov

Table 2: Application of Chiral Ligands in Asymmetric Reactions This table provides examples of reaction types where ligands derived from chiral backbones, such as that of this compound, are critical for achieving high stereoselectivity.

| Reaction Type | Metal/Ligand System | Role of Chiral Ligand |

| Asymmetric Hydrogenation | Rhodium-DIPAMP | Creates a chiral environment to selectively hydrogenate one face of a double bond. |

| Asymmetric Allylic Alkylation | Palladium-Trost Ligand | Controls the stereochemistry of nucleophilic attack on a π-allyl palladium complex. |

| Asymmetric Conjugate Addition | Palladium-N-Ligands researchgate.net | Facilitates the enantioselective addition of arylboronic acids to electron-deficient alkenes. researchgate.net |

Exploitation in Material Science for Chiral Recognition or Supramolecular Assemblies

The application of chiral molecules in material science is a growing field. Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is fundamental to applications such as chiral chromatography, where a stationary phase is coated with a chiral molecule to separate mixtures of enantiomers.

Due to its defined stereochemistry, this compound is a candidate for developing materials capable of chiral recognition. It could be incorporated into a polymer or grafted onto a solid support like silica (B1680970) to create a chiral stationary phase for HPLC or GC columns. The different interactions (e.g., hydrogen bonding, π-stacking from the phenyl group) between the diol and the enantiomers flowing through the column would lead to different retention times, allowing for their separation.

Furthermore, the hydroxyl groups of this compound are capable of forming strong hydrogen bonds. This property can be exploited in the field of supramolecular chemistry to build larger, ordered structures. Through self-assembly, molecules of the diol can form intricate, chiral hydrogen-bonded networks, leading to the formation of chiral gels, liquid crystals, or porous organic frameworks with potential applications in sensing or enantioselective separations.

Future Perspectives in the Research of 3s 3 Phenylbutane 1,3 Diol

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry is driving the development of more environmentally benign and economically viable synthetic methods. For (3S)-3-Phenylbutane-1,3-diol, future research will likely focus on moving away from traditional synthetic pathways that may rely on hazardous reagents or generate significant waste.

Key research directions include:

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases or transaminases, offers a highly selective and sustainable route to chiral diols. rsc.orgmdpi.com Multi-enzymatic cascade systems, which perform several sequential reactions in a single pot, are particularly promising for improving efficiency and reducing downstream processing. mdpi.com The use of enzymes can lead to high enantiomeric excess under mild reaction conditions, minimizing energy consumption and by-product formation. rsc.org

Renewable Feedstocks: Research into synthesizing the diol's precursors from renewable resources instead of petrochemicals is a critical area. This aligns with the broader goal of creating a more sustainable chemical economy.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability. Adapting stereoselective syntheses of this compound to flow systems could lead to more efficient and consistent production.

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a major goal. mdpi.com Research may focus on developing catalytic systems that are highly active and stable in these environmentally friendly media.

| Approach | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste | Enzyme discovery, cascade reactions, immobilization |

| Flow Chemistry | Improved efficiency, safety, and scalability | Reactor design, catalyst integration |

| Green Solvents | Reduced environmental impact and toxicity | Catalyst development for aqueous media |

Exploration of Novel Catalytic Systems for Diol Synthesis and Transformation

Catalysis is at the heart of synthesizing and utilizing chiral molecules. The future of this compound research will heavily depend on the discovery and optimization of novel catalytic systems.

Prospective areas of exploration include:

Organocatalysis: Chiral diols themselves can serve as powerful organocatalysts. nih.gov Research will likely explore derivatives of this compound as catalysts for a variety of asymmetric reactions, leveraging non-covalent interactions like hydrogen bonding to induce stereoselectivity. nih.gov

Earth-Abundant Metal Catalysis: While precious metals are effective catalysts, their cost and toxicity are significant drawbacks. Future efforts will focus on developing catalysts based on earth-abundant and less toxic metals like iron, copper, and manganese. mdpi.comresearchgate.net These catalysts could be employed in key synthetic steps such as asymmetric hydrogenation or oxidation reactions.

Heterogenized Catalysts: Immobilizing homogeneous catalysts on solid supports facilitates their separation from the reaction mixture, allowing for easier purification of the product and recycling of the catalyst. This approach enhances the sustainability and cost-effectiveness of the synthesis.

Expanding the Scope of Chiral Derivatization for Advanced Applications

This compound is not just a synthetic intermediate but also a scaffold for creating new molecules with unique properties. Future research will expand its derivatization to access novel compounds for advanced applications.

Potential application areas include:

Liquid Crystals: Chiral diols are used as dopants to induce helical structures in nematic liquid crystals, a critical component in many display technologies. researchgate.netnih.gov Derivatizing this compound to enhance its helical twisting power (HTP) could lead to new materials for advanced displays, such as those requiring super-twisted nematic (STN) or blue phase modes. nih.gov

Chiral Polymers and Materials: Incorporating the diol as a monomer into polymers can create chiral materials with unique optical or recognition properties. These materials could find applications in chiral chromatography, sensors, or asymmetric catalysis.

Fragment-Based Drug Discovery (FBDD): The rigid, three-dimensional structure of diol derivatives makes them attractive scaffolds in drug discovery. researchgate.net Synthesizing libraries of compounds derived from this compound could provide novel starting points for the development of new therapeutic agents.

Deeper Insight into Stereochemical Control through Advanced Mechanistic Studies

A fundamental understanding of reaction mechanisms is crucial for developing highly selective synthetic methods. Future research will employ advanced analytical and spectroscopic techniques to elucidate the transition states and reaction pathways involved in the synthesis of this compound.

Key research methodologies will involve:

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable data on reaction intermediates and kinetics. This information helps in understanding how catalysts and reagents control the stereochemical outcome.

Kinetic Studies: Detailed kinetic analysis can unravel the factors that determine the rate and selectivity of a reaction. Understanding these relationships is essential for optimizing reaction conditions to favor the formation of the desired (3S)-isomer.

Isotope Labeling Studies: Using isotopically labeled substrates can help trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms and transition state structures.

| Technique | Information Gained | Impact on Synthesis |

|---|---|---|

| In-situ Spectroscopy | Identification of intermediates, reaction kinetics | Optimization of reaction conditions |

| Kinetic Studies | Rate-determining steps, selectivity factors | Rational catalyst and process improvement |

| Isotope Labeling | Elucidation of reaction pathways | Confirmation of mechanistic hypotheses |

Computational Design of New Diol-Based Chiral Catalysts and Materials

Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, computational modeling will accelerate the discovery and development of new catalysts and materials.

Future computational efforts will likely focus on:

Predictive Modeling: Using quantum mechanics (QM) and molecular mechanics (MM) methods to model reaction transition states can predict the stereochemical outcome of a reaction. This allows for the in-silico screening of potential catalysts before they are synthesized in the lab, saving time and resources.

De Novo Catalyst Design: Computational algorithms can be used to design novel chiral catalysts based on the this compound scaffold. These models can optimize the catalyst's structure to achieve maximum activity and selectivity for a specific transformation.

Materials Simulation: Molecular dynamics (MD) simulations can be used to predict the properties of materials, such as liquid crystal phases or polymers, that incorporate the chiral diol. This can guide the design of new materials with desired functionalities.

By integrating these computational approaches with experimental work, researchers can establish a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and improve the computational models.

Q & A

Q. What are the established synthetic routes for (3S)-3-phenylbutane-1,3-diol, and how do their yields and conditions compare?

Two primary pathways are documented:

- Path 1 : Grignard reaction between acetophenone and allylmagnesium bromide, followed by reductive ozonolysis (O₃/NaBH₄), achieving a 77% yield .

- Path 2 : Aldol reaction of ethyl acetate and acetophenone (using LDA as a base), followed by LiAlH₄ reduction, yielding 69% over two steps . Key considerations include inert atmospheres to minimize side reactions and the need for purification between steps in Path 2.

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- NMR Spectroscopy : Specific NMR signals (e.g., δ 3.37 ppm for hydroxyl protons and δ 1.68 ppm for methyl groups) and NMR peaks (e.g., δ 79.9 ppm for tertiary carbons) confirm stereochemistry and functional groups .

- IR Spectroscopy : Hydroxyl stretches (~3320 cm) and aromatic C-H bends (~701 cm) validate functional groups .

- Chiral HPLC or polarimetry can resolve enantiomeric excess for stereochemical validation.

Q. What functional group transformations are feasible for this compound, and what reagents are optimal?

- Chlorination : Triphosgene-PPh₃ selectively chlorinates primary hydroxyl groups in 78% yield, outperforming SOCl₂ or PCl₅, which generate complex mixtures .

- Oxidation : Primary hydroxyl groups can be oxidized to ketones using TEMPO/NaClO, while tertiary alcohols remain inert under mild conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts enhance stereocontrol?

- Cu-catalyzed asymmetric methods : Inspired by related diol syntheses, chiral ligands like (R)-BINAP or phosphoramidites can induce enantioselectivity during nucleophilic additions to ketones, achieving >90% ee in analogous systems .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze acylated diastereomers, though substrate engineering is required for optimal activity .

Q. How do reaction conditions impact the scalability of this compound synthesis?

- Path 1 (Grignard/ozonolysis) offers higher yields but requires cryogenic conditions (-78°C) and ozone handling, complicating scale-up.

- Path 2 (aldol/reduction) avoids ozone but demands strict anhydrous conditions for LiAlH₄. Microwave-assisted aldol reactions may reduce reaction times .

Q. What mechanistic insights explain the chemoselectivity of chlorination reagents for primary vs. tertiary alcohols in this diol?

- Steric effects : Bulky reagents like triphosgene-PPh₃ preferentially target less hindered primary hydroxyl groups.

- Electronic factors : Electron-withdrawing substituents on phosphorus (e.g., in PPh₃) enhance electrophilicity at primary sites .

Q. How does the stereochemistry of this compound influence its reactivity in downstream applications?

- Hydrogen bonding : The (3S) configuration directs intramolecular H-bonding between hydroxyl groups, stabilizing transition states in cyclization reactions.

- Catalytic activity : In asymmetric catalysis, the stereocenter modulates substrate binding in metal complexes, as seen in Cu-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.